Dehydroabietal
Overview
Description
Dehydroabietal, also known as DHBA, is an important natural product found in a variety of plants and fungi. It is a cyclic terpene that can be used as a precursor for the synthesis of many other compounds. It is also known to have a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Scientific Research Applications
Modification and Application in Chemistry
Dehydroabietic acid, a closely related compound to dehydroabietal, has seen widespread use in chemical modifications, leading to applications that exploit its carboxyl and aromatic ring structures. These modifications have opened new pathways in the development of chemotherapeutic agents, showcasing the potential of this compound derivatives in medicinal chemistry (Li Fang-yao, 2004). Similarly, synthetic derivatives of aromatic abietane diterpenoids, including dehydroabietanes, have been reviewed for their broad spectrum of biological activities, indicating their value in drug discovery and development (Miguel A. González, 2014).
Agricultural and Medical Bioactivities
Recent studies have highlighted the significant medical and agricultural bioactivities of dehydroabietic acid and its derivatives, such as anticancer, antibacterial, antiviral, antiulcer, insecticidal, and herbicidal activities. These findings underscore the compound's potential in developing new drugs and pesticides, further supported by research into its structural modification and synthesis (Meng Hao et al., 2022).
Material Science Applications
In material science, this compound derivatives have been explored for their impact on the properties of polymers. For example, magnesium dehydroabietate has been found to improve the mechanical properties and crystallization temperatures of polypropylene, indicating its use as an effective modifier in polymer manufacturing (Chuncheng Li et al., 2002). Additionally, surfactants derived from dehydroabietic acid have been synthesized and evaluated for their adsorption, foam stability, and wetting properties, showcasing the compound's utility in producing environmentally friendly surfactants (P. Piispanen et al., 2003).
Biomedical Research
In biomedical research, dehydroabietic acid has been studied for its anti-inflammatory properties, demonstrating its potential as a drug or supplement to ameliorate inflammation. This is attributed to its ability to suppress the activity of key kinases involved in inflammatory pathways (Eunji Kim et al., 2019).
Mechanism of Action
Target of Action
The primary targets of Dehydroabietal are the autonomous pathway genes FLOWERING LOCUS D (FLD) , RELATIVE OF EARLY FLOWERING 6 (REF6) , and FVE . These genes play a crucial role in the transition from the vegetative phase to reproductive development in Arabidopsis thaliana .
Mode of Action
This compound or a this compound-derived product, through an unknown mechanism, up-regulates FLD, REF6, and FVE transcript accumulation . This leads to the repression of FLOWERING LOCUS C (FLC) expression . The resultant removal of FLC’s repressive effect on FT and SOC1 expression promotes transition to flowering .
Biochemical Pathways
This compound affects the autonomous pathway, which is involved in the regulation of flowering time and systemic acquired resistance (SAR) in plants . The SAR is an inducible defense mechanism that is also activated by this compound .
Result of Action
The action of this compound fosters the transition from the vegetative phase to reproductive development in Arabidopsis thaliana by promoting flowering time . It also activates the systemic acquired resistance (SAR), an inducible defense mechanism .
Safety and Hazards
While specific safety and hazard information for Dehydroabietal is not available in the search results, it’s important to note that Dehydroabietic acid (DHA), a related compound, has been found to exert various biological activities such as anti-cancer, anti-aging, antimicrobial, antiulcer, gastroprotective, and cytotoxic activities .
Biochemical Analysis
Biochemical Properties
Dehydroabietal fosters transition from the vegetative phase to reproductive development in Arabidopsis thaliana by promoting flowering time . It interacts with autonomous pathway genes FLOWERING LOCUS D (FLD), RELATIVE OF EARLY FLOWERING 6 (REF6), and FVE . These interactions lead to the repression of FLOWERING LOCUS C (FLC), a negative regulator of the key floral integrator FLOWERING LOCUS T (FT) .
Cellular Effects
This compound influences cell function by promoting flowering time and activating systemic acquired resistance (SAR), an inducible defense mechanism . It up-regulates FLD, REF6, and FVE transcript accumulation, leading to repression of FLC expression . The resultant removal of FLC’s repressive effect on FT and SOC1 expression promotes transition to flowering .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It up-regulates FLD, REF6, and FVE transcript accumulation, leading to repression of FLC expression . The resultant removal of FLC’s repressive effect on FT and SOC1 expression promotes transition to flowering .
Temporal Effects in Laboratory Settings
It is known that it fosters transition from the vegetative phase to reproductive development in Arabidopsis thaliana by promoting flowering time .
Metabolic Pathways
It is known to interact with autonomous pathway genes FLD, REF6, and FVE .
properties
IUPAC Name |
(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12-14,18H,5,7,9-11H2,1-4H3/t18-,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLCHPWRGSDZKL-SLFFLAALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880715 | |
Record name | 1-phenanthrenecarboxaldehyde, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1R-(1.alpha.,4a.beta.,10a.alpha.)]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70880715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13601-88-2 | |
Record name | Dehydroabietal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13601-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-phenanthrenecarboxaldehyde, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1R-(1.alpha.,4a.beta.,10a.alpha.)]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70880715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.